N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester
Overview
Description
N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes cyano, dichloroanilino, and carbamic acid ester functional groups
Scientific Research Applications
N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloroaniline with cyanoacetic acid to form an intermediate, which is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions result in various substituted derivatives.
Mechanism of Action
The mechanism of action of N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano and dichloroanilino groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamic acid esters and derivatives with cyano and dichloroanilino groups. Examples include:
- N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid methyl ester
- N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid propyl ester
Uniqueness
What sets N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl N-[2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-2-21-13(20)18-12(19)8(6-16)7-17-11-4-3-9(14)5-10(11)15/h3-5,7,17H,2H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYTXOBCVAEPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127741 | |
Record name | Carbamic acid, [2-cyano-3-[(2,4-dichlorophenyl)amino]-1-oxo-2-propenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-13-7 | |
Record name | Carbamic acid, [2-cyano-3-[(2,4-dichlorophenyl)amino]-1-oxo-2-propenyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321432-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [2-cyano-3-[(2,4-dichlorophenyl)amino]-1-oxo-2-propenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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